5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole
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Overview
Description
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methylthioacetic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Bromine, chlorine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiazoles.
Scientific Research Applications
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-1,3-benzothiazole
- 2-Methylsulfanyl-1,3-benzothiazole
- 2-(Methylmercapto)benzothiazole
Uniqueness
5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution pattern distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Properties
IUPAC Name |
5-methoxy-2-methyl-6-methylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c1-6-11-7-4-8(12-2)10(13-3)5-9(7)14-6/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLKCQDLVAXDDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2S1)SC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353529 |
Source
|
Record name | 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199464-76-1 |
Source
|
Record name | 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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